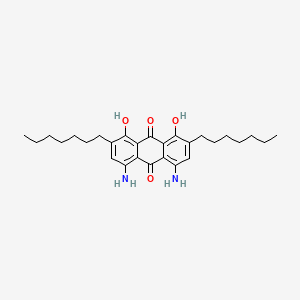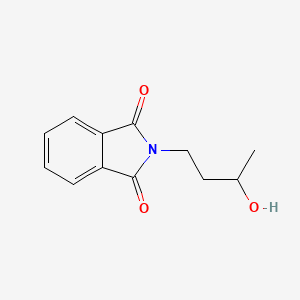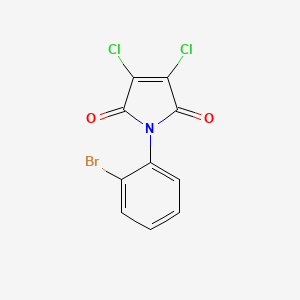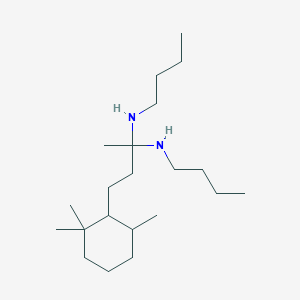
N~2~,N'~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a chemical compound with the molecular formula C21H44N2. It is known for its unique structure, which includes a cyclohexyl ring substituted with trimethyl groups and a butane backbone with dibutylamine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves multiple steps. One common method includes the alkylation of 2,2,6-trimethylcyclohexanone with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), Chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N2,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby altering the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Similar in structure but lacks the dibutylamine groups.
4-(2,2-Dimethyl-6-methylenecyclohexyl)-2-butanone: Another structurally related compound with different substituents on the cyclohexyl ring.
Uniqueness
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is unique due to its specific combination of a cyclohexyl ring with trimethyl groups and a butane backbone with dibutylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
89951-07-5 |
|---|---|
Fórmula molecular |
C21H44N2 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
2-N,2-N'-dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-7-9-16-22-21(6,23-17-10-8-2)15-13-19-18(3)12-11-14-20(19,4)5/h18-19,22-23H,7-17H2,1-6H3 |
Clave InChI |
TUKAVVCSQOOFLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)(CCC1C(CCCC1(C)C)C)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



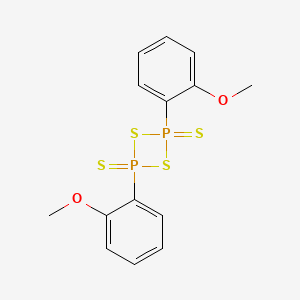
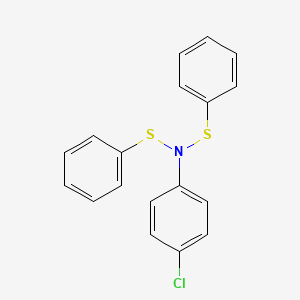
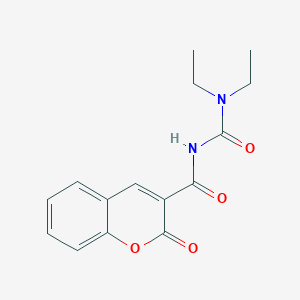
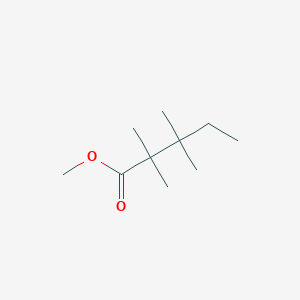


![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
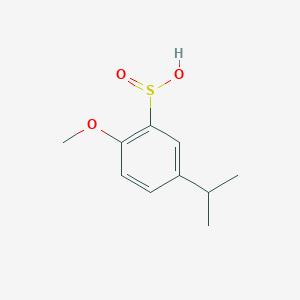
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)

